

Demethoxyviridiol: A Furanosteroid Inhibitor of PI3K Signaling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyviridiol is a naturally occurring furanosteroid that has garnered significant interest within the scientific community due to its potent inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks). As a member of the furanosteroid class of molecules, it possesses a unique and complex chemical architecture. This technical guide provides an in-depth overview of the chemical structure of **Demethoxyviridiol**, its mechanism of action as a PI3K inhibitor, and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology, inflammation, and metabolic disorder research.

Chemical Structure and Properties

Demethoxyviridiol is a fungal metabolite characterized by a pentacyclic furanosteroid core. Its systematic name is (1R,3S,11bR)-1,2,3,7,8,11b-hexahydro-1,3-dihydroxy-11b-methyl-cyclopenta[1][2]phenanthro[10,1-bc]furan-6,9-dione. The key structural features include a fused furan ring system, a steroidal backbone, and multiple stereocenters, contributing to its specific biological activity.

Table 1: Physicochemical Properties of **Demethoxyviridiol**



Property	Value	Reference
Molecular Formula	C19H16O5	[3]
Molecular Weight	324.33 g/mol	[3]
CAS Number	56617-66-4	
Appearance	Solid	_
Solubility	Soluble in DMSO, DMF, and Ethanol	_

Note: Specific quantitative data on solubility (e.g., in mg/mL) is not readily available in the public domain.

Spectral Data

Detailed ¹H and ¹³C NMR spectral data for **Demethoxyviridiol** are not widely published. However, the structural elucidation of such complex natural products typically relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS). For researchers isolating or synthesizing this compound, a full suite of these NMR experiments is recommended for structural confirmation. General chemical shift ranges for similar furanosteroid scaffolds can be used as a preliminary guide for spectral interpretation.

Biological Activity: Inhibition of PI3K Signaling

The primary mechanism of action of **Demethoxyviridiol** is the inhibition of the phosphatidylinositol 3-kinase (PI3K) family of enzymes. PI3Ks are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.

While specific IC₅₀ values for **Demethoxyviridiol** against the different PI3K isoforms (α , β , γ , δ) are not available in publicly accessible literature, it is known to be a potent inhibitor of this



enzyme class. For context, Table 2 provides IC₅₀ values for other known PI3K inhibitors to illustrate the range of potencies typically observed.

Table 2: IC50 Values of Representative PI3K Inhibitors Against Different Isoforms

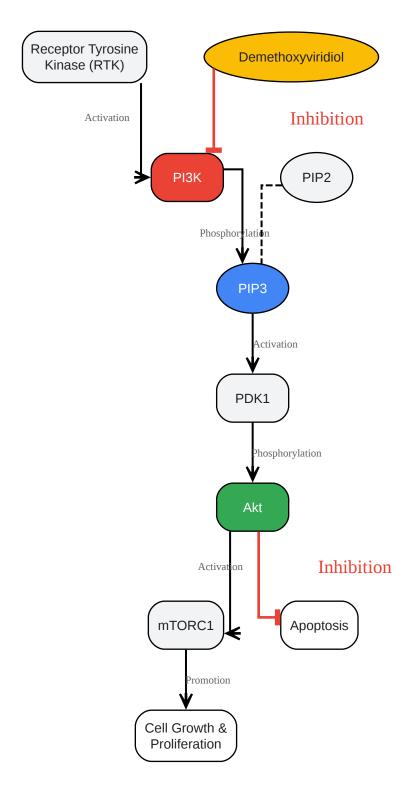
Inhibitor	Pl3Kα (nM)	PI3Kβ (nM)	PI3Ky (nM)	PI3Kδ (nM)	Reference
Wortmannin	1-10	1-10	1-10	1-10	
LY294002	~1,400	~1,400	~1,400	~1,400	-
Idelalisib (CAL-101)	8,600	4,000	890	2.5	[4]
Alpelisib (BYL719)	5	1,156	250	290	
Duvelisib (IPI-145)	-	-	27	2.5	[4]

Note: The data in this table is for illustrative purposes to show the range and selectivity of different PI3K inhibitors. Specific data for **Demethoxyviridiol** is needed for a direct comparison.

PI3K Signaling Pathway

Demethoxyviridiol, as a PI3K inhibitor, is presumed to bind to the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). The reduction in PIP₃ levels leads to the downstream inactivation of key signaling molecules such as Akt (Protein Kinase B) and mammalian target of rapamycin (mTOR), ultimately resulting in the inhibition of cell growth and proliferation, and the induction of apoptosis.





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Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Demethoxyviridiol**.

Experimental Protocols



PI3K Enzyme Inhibition Assay

While a specific, published protocol for testing **Demethoxyviridiol**'s PI3K inhibitory activity is not readily available, a general in vitro kinase assay can be adapted. Commercially available PI3K assay kits (e.g., from Promega, BPS Bioscience) provide the necessary reagents and a standardized procedure.[2][5] The following is a generalized workflow.



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Figure 2. General experimental workflow for a PI3K enzyme inhibition assay.

Key Methodological Considerations:

- Enzyme Source: Use purified, recombinant PI3K isoforms $(\alpha, \beta, \gamma, \delta)$ to determine isoform selectivity.
- Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2) is the natural substrate.
- Detection: The production of PIP₃ can be quantified using various methods, including luminescence-based assays (detecting the amount of ADP produced), fluorescence polarization, or antibody-based detection (ELISA).
- Controls: Include positive controls (enzyme activity without inhibitor) and negative controls (no enzyme) to ensure assay validity. A known PI3K inhibitor, such as Wortmannin or LY294002, should be used as a reference compound.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.

Synthesis



A complete, published total synthesis of **Demethoxyviridiol** is not readily available in the scientific literature. The synthesis of such complex, stereochemically rich natural products is a significant challenge in organic chemistry. However, synthetic routes to related furanosteroids have been reported and can provide insights into potential synthetic strategies. These often involve multi-step sequences employing reactions such as Diels-Alder cycloadditions, stereoselective reductions, and late-stage functional group interconversions to construct the intricate polycyclic core. Researchers aiming to synthesize **Demethoxyviridiol** would likely need to develop a de novo synthetic route, potentially drawing inspiration from the biosynthesis of this class of molecules.

Conclusion

Demethoxyviridiol represents a compelling molecular scaffold for the development of novel therapeutics targeting the PI3K signaling pathway. Its potent inhibitory activity, coupled with its unique furanosteroid structure, makes it a valuable tool for chemical biology research and a potential starting point for drug discovery programs. Further investigation is warranted to fully elucidate its isoform selectivity, in vivo efficacy, and pharmacokinetic properties. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to explore the therapeutic potential of **Demethoxyviridiol** and related furanosteroids.

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